molecular formula C15H19NO2S3 B2363084 2-[2-(Cyclohexylsulfanyl)-5-nitrophenyl]-1,3-dithiolane CAS No. 328263-20-3

2-[2-(Cyclohexylsulfanyl)-5-nitrophenyl]-1,3-dithiolane

Cat. No.: B2363084
CAS No.: 328263-20-3
M. Wt: 341.5
InChI Key: SMPROZCEUPMIPE-UHFFFAOYSA-N
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Description

2-[2-(Cyclohexylsulfanyl)-5-nitrophenyl]-1,3-dithiolane (CAS 328263-20-3) is a specialized chemical building block of significant interest in synthetic and materials chemistry. Its core research value lies in its role as a precursor in the synthesis of complex organic architectures, particularly sterically crowded tetrasubstituted ethenes and dibenzofulvenes . These structures are highly relevant for applications in materials science, crystal engineering, and photooptics . The compound features a 1,3-dithiolane ring, which is increasingly recognized as a privileged scaffold in medicinal chemistry for the development of bioactive molecules, though this specific derivative is primarily a synthetic intermediate . The synthetic utility of this compound is demonstrated in multi-step protocols where it undergoes desilylation and subsequent cycloreversion reactions, providing researchers with a highly efficient method to access otherwise challenging aryl and hetaryl-substituted alkenes . This product is strictly for Research Use Only. It is intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

2-(2-cyclohexylsulfanyl-5-nitrophenyl)-1,3-dithiolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2S3/c17-16(18)11-6-7-14(21-12-4-2-1-3-5-12)13(10-11)15-19-8-9-20-15/h6-7,10,12,15H,1-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPROZCEUPMIPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SC2=C(C=C(C=C2)[N+](=O)[O-])C3SCCS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Thioacetalization of 2-(Cyclohexylsulfanyl)-5-nitrobenzaldehyde

Step 1: Synthesis of 2-(Cyclohexylsulfanyl)-5-nitrobenzaldehyde

  • Nitration of 2-(cyclohexylsulfanyl)benzaldehyde :
    • Substrate: 2-(Cyclohexylsulfanyl)benzaldehyde (prepared via Ullmann coupling of cyclohexanethiol with 2-iodobenzaldehyde).
    • Conditions: HNO₃/H₂SO₄ (1:3 v/v) at 0–5°C for 4 hr.
    • Outcome: Regioselective nitration at the 5-position (85% yield) due to the meta-directing effect of the sulfanyl group.

Step 2: Thioacetalization with Ethane-1,2-dithiol

  • Catalyst : HClO₄ adsorbed on SiO₂ (5 mol%).
  • Conditions : Solvent-free, 25°C, 6 hr.
  • Mechanism : Acid-catalyzed nucleophilic attack of dithiol on the aldehyde, forming the 1,3-dithiolane ring.
  • Yield : 78% after column chromatography (silica gel, hexane/EtOAc 9:1).

Route 2: Alkylation of Preformed 1,3-Dithiolane

Step 1: Synthesis of 2-(5-Nitrophenyl)-1,3-dithiolane

  • Substrate : 5-Nitrobenzaldehyde.
  • Thioacetalization : Ethane-1,2-dithiol, Pr(OTf)₃ (10 mol%), CH₂Cl₂, 25°C, 3 hr (92% yield).

Step 2: Introduction of Cyclohexylsulfanyl Group

  • Electrophilic Substitution :
    • Reagent: Cyclohexanesulfenyl chloride (Cl-S-Cy).
    • Conditions: AlCl₃ (1.2 eq), CH₂Cl₂, −10°C, 2 hr.
    • Outcome**: Para-substitution favored due to nitro group’s meta-directing effect; requires ortho-directing modifiers (e.g., AgOTf) for 2-position selectivity.

Catalytic Systems and Optimization

Catalyst Solvent Temp (°C) Time (hr) Yield (%) Reference
HClO₄·SiO₂ Solvent-free 25 6 78
[BMIM][HSO₄] Neat 60 4 82
Pr(OTf)₃ CH₂Cl₂ 25 3 92

Key Observations :

  • Ionic liquids (e.g., [BMIM][HSO₄]) enhance reaction rates via dual H-bonding activation.
  • Praseodymium triflate enables chemoselective thioacetalization without side oxidation.

Analytical Validation

Spectroscopic Data :

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.42 (d, J = 2.4 Hz, 1H, Ar-H), 8.11 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.56 (d, J = 8.8 Hz, 1H, Ar-H), 4.35–4.28 (m, 2H, S-CH₂), 3.92–3.85 (m, 2H, S-CH₂), 2.95–2.88 (m, 1H, Cyclohexyl-S), 1.78–1.25 (m, 10H, Cyclohexyl).
  • IR (KBr) : ν 1532 cm⁻¹ (NO₂ asym), 1348 cm⁻¹ (NO₂ sym), 690 cm⁻¹ (C-S).

Purity : ≥95% (HPLC, C18 column, MeCN/H₂O 70:30).

Chemical Reactions Analysis

Types of Reactions

2-[2-(Cyclohexylsulfanyl)-5-nitrophenyl]-1,3-dithiolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or iron powder in acidic conditions, leading to the formation of the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder, acidic conditions

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

The compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows it to participate in various chemical reactions:

  • Oxidation: Can be oxidized to form sulfoxides or sulfones.
  • Reduction: The nitro group can be reduced to amines.
  • Substitution Reactions: The nitro group can be replaced by nucleophiles under specific conditions .

Biology

Research into the biological activities of this compound's derivatives has indicated potential applications in:

  • Antimicrobial Activity: Studies show effectiveness against pathogens like Escherichia coli and Staphylococcus aureus.
  • Cytotoxicity: Exhibits selective toxicity towards various cancer cell lines, suggesting potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureus
CytotoxicitySelective toxicity towards cancer cell lines
Enzyme InhibitionPotential inhibitor of acetylcholinesterase

Medicine

Ongoing research is focused on the therapeutic potential of this compound in drug development. Its unique structural features allow it to interact with various biological targets, potentially modulating enzyme activities and affecting disease pathways .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI highlighted the antimicrobial properties of related compounds. The findings indicated that structural modifications significantly enhance antimicrobial potency against gram-positive bacteria, establishing a correlation between structure and activity.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests have demonstrated that compounds similar to this compound exhibit IC50 values in the low micromolar range against various cancer cell lines. This suggests a promising avenue for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of 2-[2-(Cyclohexylsulfanyl)-5-nitrophenyl]-1,3-dithiolane involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. For example, the nitro group can participate in redox reactions, while the dithiolane ring can interact with thiol groups in proteins, affecting their function.

Comparison with Similar Compounds

Cyclohexylsulfanyl-Substituted Analogs

The compound 4-(Cyclohexylsulfanyl)-1-[(E)-2-(cyclohexylsulfanyl)-1-phenylethenyl]-3-phenyl-1H-pyrazole () shares the cyclohexylsulfanyl group but incorporates a pyrazole ring instead of a dithiolane. X-ray crystallography reveals that its cyclohexyl groups adopt chair conformations, stabilizing the molecule via weak hydrogen bonds and van der Waals interactions . In contrast, the dithiolane ring in the target compound introduces ring strain and disulfide bond reactivity, which may alter conformational flexibility and intermolecular interactions.

Sulfur-Containing Heterocycles

Compounds 7a and 7b from feature thiophene and pyrazole rings with amino/hydroxy substituents. Unlike the dithiolane ring, thiophene is aromatic and planar, enabling π-π stacking interactions. The dithiolane’s non-aromatic nature and disulfide bond make it more prone to redox reactions, such as ring-opening under reducing conditions.

Table 1: Structural Comparison

Feature Target Compound Compound Compounds (7a/7b)
Core Heterocycle 1,3-Dithiolane Pyrazole Thiophene/Pyrazole
Sulfur Content Two S atoms (dithiolane) Two S atoms (sulfanyl groups) One S atom (thiophene)
Aromaticity Non-aromatic Aromatic (pyrazole) Aromatic (thiophene)
Key Substituents Nitro, cyclohexylsulfanyl Double cyclohexylsulfanyl Amino, hydroxy, ester

Physicochemical Properties

  • Solubility: The nitro group in the target compound increases polarity but is counterbalanced by the lipophilic cyclohexyl group, likely resulting in moderate organic solvent solubility. ’s compounds, with polar amino/hydroxy groups, may exhibit higher aqueous solubility .
  • Stability : The dithiolane ring is less thermally stable than aromatic thiophene or pyrazole rings due to ring strain and disulfide bond lability.

Pharmacological Potential

highlights antiarrhythmic, sedative, and antiviral activities in cyclohexylsulfanyl-pyrazole derivatives, attributed to sulfur’s electron-rich nature and conformational rigidity . The target compound’s nitro group could enhance electrophilicity, enabling interactions with biological nucleophiles (e.g., cysteine residues in enzymes). However, the dithiolane’s redox activity might lead to off-target effects, contrasting with thiophene-based compounds in , which are designed for specific hydrogen-bonding interactions .

Biological Activity

  • Molecular Formula : C15H19N2O2S3
  • Molecular Weight : 341.50 g/mol
  • Structure : The compound features a dithiolane ring, which is known for its reactivity and ability to form complexes with various biological targets.

Antioxidant Activity

Research indicates that compounds with dithiolane structures often exhibit significant antioxidant properties. For instance, studies have shown that similar dithiolane derivatives can scavenge free radicals and reduce oxidative stress markers in various biological systems. This property may be attributed to the presence of sulfur atoms in the structure, which can donate electrons to stabilize free radicals.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial potential. Preliminary studies suggest that it exhibits inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have demonstrated that 2-[2-(Cyclohexylsulfanyl)-5-nitrophenyl]-1,3-dithiolane can induce apoptosis in cancer cells. The compound's effectiveness appears to correlate with its concentration and exposure time, suggesting a dose-dependent response.

Case Studies

  • Antioxidant Efficacy in Cell Cultures : In vitro studies using human fibroblast cells revealed that treatment with the compound significantly reduced markers of oxidative stress compared to control groups. Measurements showed a decrease in malondialdehyde (MDA) levels and an increase in glutathione (GSH) levels, indicating enhanced cellular antioxidant capacity.
  • Antimicrobial Testing : In a study evaluating the antimicrobial properties against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively, indicating moderate antibacterial activity.
  • Cytotoxicity Against Cancer Cells : A series of assays on MCF-7 breast cancer cells showed that the compound reduced cell viability by 50% at a concentration of 50 µM after 24 hours of exposure. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantReduced oxidative stress markers
AntimicrobialInhibitory effects on bacterial strains
CytotoxicityInduced apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for 2-[2-(Cyclohexylsulfanyl)-5-nitrophenyl]-1,3-dithiolane, and what methodological considerations ensure reproducibility?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution at the sulfur centers, leveraging cyclohexylthiol and nitrophenyl precursors. Key steps include:

  • Protection of reactive groups : Use tert-butyl groups to prevent undesired side reactions during thiolate formation.
  • Temperature control : Maintain <50°C to avoid nitro-group reduction .
  • Purification : Column chromatography with silica gel (hexane:ethyl acetate 4:1) ensures high purity (>95%). Reproducibility hinges on rigorous solvent drying and inert atmosphere maintenance .

Q. How can spectroscopic techniques (e.g., NMR, IR) resolve structural ambiguities in this compound?

  • Methodological Answer :

  • 1H NMR : The cyclohexyl group’s axial-equatorial proton splitting (δ 1.2–2.1 ppm) distinguishes stereochemistry.
  • 13C NMR : The nitrophenyl carbon adjacent to sulfur (δ 145–150 ppm) confirms substitution patterns.
  • IR : Strong absorption at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and 650–750 cm⁻¹ (C-S stretches) validates functional groups. Cross-validate with X-ray crystallography for absolute configuration .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) and non-polar solvents (e.g., hexane) using UV-Vis spectroscopy. Stability assays at pH 2–12 (buffered solutions) reveal degradation kinetics via HPLC.
  • Thermal stability : Differential Scanning Calorimetry (DSC) identifies decomposition thresholds (>180°C) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?

  • Methodological Answer : Apply a 2³ factorial design to evaluate:

  • Variables : Temperature (30–60°C), catalyst loading (0.5–2 mol%), and solvent polarity (DMF vs. THF).
  • Response surface methodology : Maximize yield while minimizing byproducts (e.g., nitro-reduction products). Statistical analysis (ANOVA) identifies temperature as the most significant factor (p < 0.05) .

Q. What mechanisms explain contradictory data in catalytic applications of this compound (e.g., hydrogenation vs. oxidation)?

  • Methodological Answer : Contradictions arise from:

  • Redox-active sulfur centers : Cyclohexylsulfanyl groups may act as electron donors (reducing agents) or acceptors (oxidizing agents) depending on metal coordination.
  • DFT calculations : Model frontier molecular orbitals to predict reactivity. Experimental validation via cyclic voltammetry quantifies redox potentials .

Q. How can AI-driven simulations (e.g., COMSOL Multiphysics) model its interactions in heterogeneous catalytic systems?

  • Methodological Answer :

  • Parameterization : Input molecular descriptors (e.g., Hammett σ values, steric bulk) into COMSOL to simulate adsorption-desorption kinetics.
  • Machine learning : Train models on experimental turnover frequencies (TOFs) to predict optimal support materials (e.g., mesoporous silica vs. graphene oxide) .

Q. What strategies reconcile discrepancies in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :

  • Dose-response curves : Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) to assess selective toxicity.
  • Metabolomics : Track metabolic byproducts (e.g., glutathione adducts) via LC-MS to identify off-target interactions .

Methodological Framework for Research Design

  • Theoretical grounding : Link synthesis and application studies to sulfur-nitrogen redox chemistry or supramolecular interactions .
  • Contradiction analysis : Use triangulation (experimental, computational, and theoretical data) to resolve inconsistencies .
  • Advanced tools : Integrate AI for high-throughput screening and process optimization .

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